Cas no 1551062-10-2 (2-(4,5-difluoro-2-methoxyphenyl)propan-1-amine)
2-(4,5-difluoro-2-methoxyphenyl)propan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 2-(4,5-difluoro-2-methoxyphenyl)propan-1-amine
- 1551062-10-2
- EN300-1827690
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- Inchi: 1S/C10H13F2NO/c1-6(5-13)7-3-8(11)9(12)4-10(7)14-2/h3-4,6H,5,13H2,1-2H3
- InChI Key: JBFDJNNUBNPMML-UHFFFAOYSA-N
- SMILES: FC1C(=CC(=C(C=1)C(C)CN)OC)F
Computed Properties
- Exact Mass: 201.09652036g/mol
- Monoisotopic Mass: 201.09652036g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 180
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 35.2Ų
2-(4,5-difluoro-2-methoxyphenyl)propan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
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| Enamine | EN300-1827690-0.05g |
2-(4,5-difluoro-2-methoxyphenyl)propan-1-amine |
1551062-10-2 | 0.05g |
$768.0 | 2023-09-19 | ||
| Enamine | EN300-1827690-0.1g |
2-(4,5-difluoro-2-methoxyphenyl)propan-1-amine |
1551062-10-2 | 0.1g |
$804.0 | 2023-09-19 | ||
| Enamine | EN300-1827690-0.25g |
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1551062-10-2 | 0.25g |
$840.0 | 2023-09-19 | ||
| Enamine | EN300-1827690-0.5g |
2-(4,5-difluoro-2-methoxyphenyl)propan-1-amine |
1551062-10-2 | 0.5g |
$877.0 | 2023-09-19 | ||
| Enamine | EN300-1827690-1.0g |
2-(4,5-difluoro-2-methoxyphenyl)propan-1-amine |
1551062-10-2 | 1g |
$1057.0 | 2023-06-01 | ||
| Enamine | EN300-1827690-2.5g |
2-(4,5-difluoro-2-methoxyphenyl)propan-1-amine |
1551062-10-2 | 2.5g |
$1791.0 | 2023-09-19 | ||
| Enamine | EN300-1827690-5.0g |
2-(4,5-difluoro-2-methoxyphenyl)propan-1-amine |
1551062-10-2 | 5g |
$3065.0 | 2023-06-01 | ||
| Enamine | EN300-1827690-10.0g |
2-(4,5-difluoro-2-methoxyphenyl)propan-1-amine |
1551062-10-2 | 10g |
$4545.0 | 2023-06-01 | ||
| Enamine | EN300-1827690-1g |
2-(4,5-difluoro-2-methoxyphenyl)propan-1-amine |
1551062-10-2 | 1g |
$914.0 | 2023-09-19 | ||
| Enamine | EN300-1827690-5g |
2-(4,5-difluoro-2-methoxyphenyl)propan-1-amine |
1551062-10-2 | 5g |
$2650.0 | 2023-09-19 |
2-(4,5-difluoro-2-methoxyphenyl)propan-1-amine Related Literature
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
Additional information on 2-(4,5-difluoro-2-methoxyphenyl)propan-1-amine
Introduction to 2-(4,5-difluoro-2-methoxyphenyl)propan-1-amine (CAS No. 1551062-10-2)
2-(4,5-difluoro-2-methoxyphenyl)propan-1-amine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 1551062-10-2, features a phenyl ring substituted with fluoro and methoxy groups, combined with an amine functional group at the propyl chain. Such structural characteristics make it a promising candidate for various applications, particularly in the development of novel therapeutic agents.
The presence of fluoro and methoxy substituents in the aromatic ring significantly influences the electronic and steric properties of the molecule. Fluorine atoms are known for their ability to enhance metabolic stability and binding affinity, while methoxy groups can provide additional hydrogen bonding opportunities. These features are crucial in drug design, as they can improve the bioavailability and efficacy of pharmaceutical compounds.
In recent years, there has been a growing interest in fluorinated aromatic compounds due to their potential benefits in medicinal chemistry. The incorporation of fluorine into drug molecules can lead to improved pharmacokinetic properties, such as increased lipophilicity and resistance to enzymatic degradation. For instance, studies have shown that fluoro-substituted compounds often exhibit better oral bioavailability and prolonged half-life compared to their non-fluorinated counterparts.
The amine functional group at the propyl chain of 2-(4,5-difluoro-2-methoxyphenyl)propan-1-amine introduces basicity to the molecule, which can be exploited for various pharmacological interactions. Amines are commonly found in many active pharmaceutical ingredients (APIs) and play a vital role in modulating biological pathways. The specific positioning of this amine group in relation to the aromatic ring can influence the compound's solubility, permeability, and interaction with biological targets.
Recent research has highlighted the potential of 2-(4,5-difluoro-2-methoxyphenyl)propan-1-amine as a building block for more complex drug candidates. Its unique structural motif suggests that it could be a valuable intermediate in synthesizing novel molecules with enhanced pharmacological activity. For example, derivatives of this compound have been explored for their potential in treating neurological disorders, where precise modulation of molecular interactions is essential.
The synthesis of 2-(4,5-difluoro-2-methoxyphenyl)propan-1-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and fluorination methods, are often employed to introduce the desired substituents onto the aromatic ring. The efficiency of these synthetic routes is critical for scaling up production and making the compound commercially viable.
The pharmacological profile of 2-(4,5-difluoro-2-methoxyphenyl)propan-1-amine is still under investigation, but preliminary studies suggest that it may exhibit interesting biological activities. The combination of fluoro and methoxy groups can influence how the molecule interacts with biological targets such as enzymes and receptors. Further research is needed to fully elucidate its mechanism of action and potential therapeutic applications.
In conclusion, 2-(4,5-difluoro-2-methoxyphenyl)propan-1-amine (CAS No. 1551062-10-2) represents a promising compound in pharmaceutical chemistry due to its unique structural features and potential biological activities. Its synthesis presents both challenges and opportunities for chemists seeking to develop novel therapeutic agents. As research continues to uncover new applications for fluorinated aromatic compounds, this molecule is likely to play an important role in future drug discovery efforts.
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